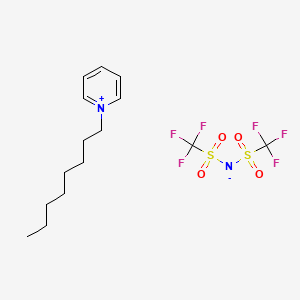

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide is typically synthesized through a liquid-liquid phase transfer reaction. One common method involves the reaction of pyridine with trifluoromethanesulfonyl imide and octyl bromide . The reaction conditions usually include:

Temperature: Room temperature

Solvent: Organic solvents such as dichloromethane

Catalyst: Phase transfer catalysts like tetrabutylammonium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled addition of reagents to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Acetonitrile, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while reduction reactions can lead to the formation of reduced pyridinium compounds .

Wissenschaftliche Forschungsanwendungen

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions and hydrogen bonding. These interactions facilitate various chemical processes, including catalysis and solvation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Butylpyridinium Bis(trifluoromethylsulfonyl)imide

- 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide

- 1-Octyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide

Uniqueness

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide is unique due to its longer alkyl chain, which imparts higher hydrophobicity and lower viscosity compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring low volatility and high thermal stability .

Biologische Aktivität

N-Octylpyridinium bis(trifluoromethylsulfonyl)imide (NOP-TFSI) is a novel ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of NOP-TFSI, highlighting its effects on cellular systems, toxicity profiles, and electrochemical behavior.

- Chemical Formula : C₁₅H₂₂F₆N₂O₄S₂

- Molecular Weight : 472.4666 g/mol

- CAS Number : 384347-06-2

Biological Activity Overview

NOP-TFSI exhibits a range of biological activities, primarily due to its ionic nature and structural properties. Its interactions with biological systems can be categorized into several key areas:

-

Toxicity and Safety Profile :

- A study utilizing a multi-channel convolutional neural network (CNN) approach predicted the toxicity of NOP-TFSI based on its interaction with various nuclear receptors. The results indicated that NOP-TFSI has a moderate potential for toxicity, particularly affecting pathways related to the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER) .

- Table 1 summarizes the predicted toxic properties associated with NOP-TFSI:

Toxicity Property Description AhR Interaction with aryl hydrocarbon receptor ER Estrogen receptor activity PPAR.g Peroxisome proliferator-activated receptor gamma MMP Mitochondrial membrane potential -

Electrochemical Behavior :

- NOP-TFSI has been shown to enhance the electrochemical performance of carbon paste electrodes. Its ionic nature allows for improved conductivity and stability, making it suitable for applications in sensors and energy storage devices .

- The electrochemical characterization revealed that NOP-TFSI-modified electrodes exhibit significant improvements in charge transfer efficiency compared to traditional electrode materials.

Case Study 1: Interaction with Biological Membranes

Research has demonstrated that NOP-TFSI can interact with lipid membranes, influencing membrane fluidity and permeability. These interactions were assessed using model membrane systems, where varying concentrations of NOP-TFSI were added to observe changes in membrane integrity and function.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on human cell lines to evaluate the effects of NOP-TFSI. Results indicated that at lower concentrations, NOP-TFSI exhibited minimal cytotoxic effects; however, higher concentrations led to significant cell death, suggesting a dose-dependent toxicity profile .

Research Findings

Recent studies have focused on the application of NOP-TFSI in various biochemical contexts:

- Vulcanization Processes : NOP-TFSI has been utilized as an additive in rubber vulcanization processes, enhancing crosslink density and thermal stability of rubber composites . This application demonstrates its potential in industrial settings.

- Biocompatibility Studies : Investigations into the biocompatibility of NOP-TFSI have shown promising results, indicating that it may be suitable for biomedical applications where ionic liquids are required to interact with biological tissues .

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-octylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.C2F6NO4S2/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYBKXICDFBMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.